Perfluorotetracosane

Description

Contextualization within Perfluorinated Alkanes (PFAs)

Perfluorinated alkanes are a subgroup of per- and polyfluoroalkyl substances (PFAS), a large and diverse family of synthetic chemicals characterized by the extensive fluorination of their alkyl chains. This high degree of fluorination imparts exceptional stability and resistance to heat, chemicals, and degradation. Perfluorotetracosane, with its 24-carbon backbone fully saturated with fluorine atoms, is considered a long-chain PFA. The properties of PFAs, including their melting points and densities, generally increase with the length of the carbon chain.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1766-41-2 |

| Molecular Formula | C₂₄F₅₀ |

| Molecular Weight | 1238.18 g/mol |

| Melting Point | 188-190 °C |

| Boiling Point | 379.1 °C at 760 mmHg |

| Density | 1.773 g/cm³ |

| Refractive Index | 1.275 |

Significance in Advanced Materials Science and Chemical Research

The distinct properties of this compound have made it a valuable tool in specialized areas of materials science and chemical research. Two notable applications highlight its significance:

Characterization of High Molecular Weight Polymers: One of the significant challenges in polymer science is the characterization of high molecular weight polymers that are often insoluble in common solvents. This compound has been successfully employed as a high-temperature solvent for poly(tetrafluoroethylene) (PTFE), a notoriously difficult polymer to dissolve. nist.govnih.gov In a notable study, laser light scattering was used to characterize high molecular weight fractions of PTFE dissolved in this compound at 325 °C. nih.gov This research enabled the determination of key parameters such as the weight-average molecular weight, radius of gyration, and the second virial coefficient of PTFE, providing valuable insights into its solution properties. nih.gov

Thin Film and Surface Science Studies: The structural properties of thin films of this compound have been a subject of investigation. The structural changes in evaporated films of this compound, particularly after mechanical rubbing, have been studied using advanced techniques like X-ray Absorption Near Edge Structure (XANES) spectroscopy. nist.gov XANES is a powerful tool for probing the local electronic structure and geometry of materials. wikipedia.orgnih.gov Such studies are crucial for understanding how mechanical stimuli can influence the molecular orientation and, consequently, the surface properties of fluorinated materials, which is vital for applications in coatings and electronics.

Current Research Landscape and Future Directions

The current research involving this compound is primarily focused on its application as a model compound and a specialized solvent in materials science. Its well-defined, long-chain perfluorinated structure makes it an ideal candidate for fundamental studies of the behavior of fluorinated polymers and surfaces.

Future research on this compound and other long-chain perfluorinated alkanes is likely to expand in several key directions:

Nanotechnology and Self-Assembly: The unique hydrophobic and lipophobic nature of long-chain PFAs makes them interesting candidates for creating self-assembling monolayers and nanostructures on various substrates. Future studies may explore the use of this compound in creating highly ordered thin films with tailored surface energies for applications in microelectronics, anti-fouling coatings, and low-friction surfaces.

Advanced Polymer Characterization: As the demand for high-performance polymers continues to grow, the need for effective characterization techniques for complex and insoluble polymers will also increase. Further research could refine the use of this compound as a solvent for a wider range of fluoropolymers, potentially in combination with other advanced analytical techniques.

Computational Modeling: The well-defined structure of this compound makes it an excellent model for computational studies. Future research will likely involve more sophisticated molecular dynamics simulations to predict and understand the behavior of this and other long-chain PFAs in bulk, in solution, and at interfaces. This can aid in the rational design of new fluorinated materials with specific properties.

Synthesis and Purification: The availability of high-purity long-chain perfluoroalkanes is crucial for their use in fundamental research. apolloscientific.co.uk Future research may focus on developing more efficient and scalable synthesis and purification methods for compounds like this compound to ensure a reliable supply for academic and industrial research. nih.govgoogle.comresearchgate.net

Structure

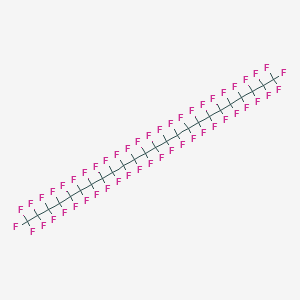

2D Structure

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-pentacontafluorotetracosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F50/c25-1(26,3(29,30)5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)71)2(27,28)4(31,32)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(72,73)74 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFFGMPNSZVEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380022 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1766-41-2 | |

| Record name | Perfluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorotetracosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Perfluorotetracosane

Direct Fluorination Techniques

Direct fluorination is a powerful method for synthesizing perfluorinated compounds, involving the direct reaction of a hydrocarbon precursor with elemental fluorine gas (F2) numberanalytics.comagc.com20.210.105. This process converts carbon-hydrogen (C-H) bonds into carbon-fluorine (C-F) bonds agc.com. Early attempts to manage the high reactivity of fluorine involved techniques such as "Jet fluorination" and catalytic metal-packing processes, where fluorine was diluted with an inert gas like nitrogen or helium to control the reaction 20.210.105.

For long-chain perfluoroalkanes, direct fluorination can be carried out on an industrial scale, particularly for the preparation of perfluorocarboxylic acids and diacids 20.210.105. While the direct fluorination of tetracosane (B166392) (C24H50) to perfluorotetracosane (C24F50) is a conceptually straightforward pathway, achieving complete fluorination without significant fragmentation or side reactions requires precise control over reaction conditions, including temperature, pressure, and the use of diluents or catalysts agc.com20.210.105.

Alternative Synthetic Pathways

Beyond direct fluorination, electrochemical fluorination (ECF), also known as electrofluorination, stands as a foundational and commercially significant method for producing fluorocarbon-based organofluorine compounds numberanalytics.comenviro.wikiwikipedia.orgtaylorandfrancis.com. The Simons process, a prominent ECF route, involves the electrolysis of an organic compound dissolved in liquid hydrogen fluoride (B91410) (HF) wikipedia.org. During this process, each C-H bond in the precursor is typically replaced by a C-F bond wikipedia.org. For the synthesis of this compound, this would theoretically involve the electrochemical fluorination of tetracosane (C24H50) or a suitable C24 precursor in anhydrous hydrogen fluoride.

Another related ECF method is the Phillips Petroleum process, which applies to volatile hydrocarbons and chlorohydrocarbons and uses porous graphite (B72142) anodes in molten potassium fluoride in hydrogen fluoride wikipedia.org. While these ECF processes are effective for perfluorination, they can sometimes result in lower yields compared to other methods wikipedia.org.

Other emerging trends in perfluoroalkane synthesis include catalytic fluorination and the exploration of new electrolytes for ECF to enhance efficiency and sustainability numberanalytics.com. The synthesis of functionalized long-chain perfluoroalkanes has also been reported through processes like difluorocarbene insertion into copper-carbon bonds lookchem.com.

Purification and Isolation Strategies for High-Purity this compound

Obtaining high-purity this compound is crucial for its applications, especially as a solvent in analytical techniques where impurities could interfere with measurements. This compound is commercially available and often used without further purification in research settings, implying that commercial products meet high purity standards organic-chemistry.orgkyoto-u.ac.jp.

General purification and isolation strategies for perfluorinated alkanes and other organic compounds typically involve a combination of techniques:

Distillation: Fractional distillation is a common method for separating compounds with different boiling points. Given that fluorination can sometimes lead to a mixture of products or by-products, distillation would be essential to isolate the desired this compound from lower or higher boiling fractions google.com.

Chromatography: Techniques such as column chromatography (e.g., using silica (B1680970) gel) or gas chromatography can be employed to separate perfluorinated compounds based on their differential affinities for a stationary phase and a mobile phase wikipedia.orgtaylorandfrancis.com. For instance, for related perfluorinated acids, silica gel columns have been used wikipedia.org.

Solvent-based Purification: This can include techniques like recrystallization, where the compound is dissolved in a suitable solvent at an elevated temperature and then allowed to crystallize upon cooling, leaving impurities in solution. Additionally, solvent extraction or phase partitioning can be used to separate the desired compound from reaction mixtures or impurities wikipedia.org. Rinsing with appropriate solvents (e.g., ethanol, Millipore water) followed by drying under inert gas is also a common step to ensure purity nih.gov.

The melting point of this compound is reported to be between 188-190 °C sigmaaldrich.comkyoto-u.ac.jp. Differential Scanning Calorimetry (DSC) can be used to assess the purity of perfluorinated alkanes, as a spread in the melting point endotherm on a DSC thermogram can indicate impurities scispace.com.

Advanced Spectroscopic Characterization of Perfluorotetracosane

Nuclear Magnetic Resonance (NMR) Spectroscopy of Perfluorotetracosane

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to elucidate the structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For fluorinated compounds like this compound, both ¹³C NMR and ¹⁹F NMR are particularly informative. worldscientific.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Structural Elucidation

¹⁹F NMR spectroscopy is invaluable for determining the structure of fluorinated organic compounds. alfa-chemistry.comacs.org The ¹⁹F nucleus possesses several properties that make it highly suitable for NMR studies, including high sensitivity (nearly 83% that of ¹H), 100% natural abundance, and an exceptionally wide chemical shift range, typically spanning over 800 ppm (e.g., from -200 ppm to +200 ppm relative to CFCl₃). alfa-chemistry.comacs.orgucsb.edu This wide range allows for the differentiation of subtle structural changes and distinct fluorine environments within a molecule. alfa-chemistry.comacs.org

For a perfluorinated alkane such as this compound, ¹⁹F NMR would provide detailed information about the chemical environment of each fluorine atom. The distinct chemical shifts for terminal trifluoromethyl (–CF₃) groups and internal difluoromethylene (–CF₂) groups would be observable. ¹⁹F NMR can offer complementary information to ¹H NMR and ¹³C NMR, often providing more informative data for certain structural features due to its broad chemical shift range. acs.org It can also be used to monitor the progress of fluorination reactions and track structural integrity. acs.orgdiva-portal.orggeokniga.org

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound, providing a unique "chemical fingerprint" that reveals information about its functional groups, bonding structure, and conformational states. alfa-chemistry.commsu.eduresearchgate.netvscht.cz

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Vibrations

FTIR spectroscopy analyzes the absorption of infrared radiation by a material as a function of wavelength, which is converted into energy of molecular vibration. msu.eduvscht.cz Different types of bonds and functional groups absorb infrared radiation at characteristic wavelengths, leading to specific absorption bands in the spectrum. msu.eduvscht.czorgchemboulder.comlibretexts.org For perfluorinated compounds like this compound, FTIR is utilized to identify characteristic C-F stretching and bending vibrations. rjb.romsu.eduvscht.czorgchemboulder.comlibretexts.orglibretexts.orguc.edu

While specific spectral assignments for this compound were not directly available in the provided snippets, FTIR spectra are known to be available for this compound. worldscientific.com In perfluorinated alkanes, strong absorption bands would typically be observed for C-F stretching vibrations, which occur over a broad range, generally between 1000-1300 cm⁻¹. uc.edu The exact positions and intensities of these bands are sensitive to the specific fluorine environment (e.g., CF₃ versus CF₂ groups) and the molecular conformation. msu.eduvscht.czlibretexts.org

Raman Spectroscopy for Conformational Analysis

Raman spectroscopy provides information about a molecule's structure and chemical composition by measuring the wavelength and intensity of inelastically scattered light. acs.orgxrayabsorption.org Similar to FTIR, Raman spectroscopy can be used for structural and conformational analysis, offering insights into the molecular vibrations. acs.orgxrayabsorption.orgnih.gov It is a non-destructive technique that requires minimal sample preparation and is insensitive to aqueous media, making it suitable for various sample types. acs.org

For perfluorinated compounds, Raman spectra exhibit characteristic peaks corresponding to the vibrations of CF₂ and CF₃ groups. For instance, in related perfluorinated compounds, intense peaks have been observed around 843 cm⁻¹ and 903 cm⁻¹ for CF₃ bonds, and at 292 cm⁻¹ and 412 cm⁻¹ for the torsional and deformational vibrations of the CF₂ bond. acs.orgresearchgate.net Other studies on perfluorooctanoic acid (PFOA) have reported CF₂ and CF₃ group vibrations at 1150, 1210, and 1244 cm⁻¹. orcid.org These characteristic Raman bands can be utilized to analyze the conformational behavior of this compound, particularly how the helical structure of the perfluoroalkane chain influences its vibrational modes.

Electron Spectroscopy and X-ray Absorption Studies of this compound Films

Electron spectroscopy and X-ray absorption techniques are crucial for investigating the electronic structure and molecular orientation of this compound, especially when prepared as thin films. This compound (n-CF₃(CF₂)₂₂CF₃) films are often studied as model systems for poly(tetrafluoroethylene) (PTFE). worldscientific.comresearchgate.netaip.orgdntb.gov.uadntb.gov.uaresearchgate.netresearchgate.netelettra.euscispace.com

Angle-resolved ultraviolet photoelectron spectroscopy (ARUPS) has been employed to investigate the electronic structure of oriented this compound films using synchrotron radiation. worldscientific.comresearchgate.netaip.orgdntb.gov.uadntb.gov.uaresearchgate.netresearchgate.netelettra.euscispace.com These studies reveal intramolecular energy-band dispersion, where the main spectral features show continuous changes in both peak positions and intensities depending on the photon energy, incident angle, and photoelectron take-off angle. aip.orgdntb.gov.uaresearchgate.net For end-on oriented films, where the long-chain axis of PFT is perpendicular to the surface, the normal-emission spectra exhibit an incident photon energy dependence due to this intramolecular energy band dispersion. worldscientific.comdntb.gov.uaresearchgate.net Theoretical simulations of ARUPS spectra, combined with ab initio molecular orbital calculations, have successfully reproduced these observed photon energy dependencies. worldscientific.comdntb.gov.ua

X-ray Absorption Near Edge Structure (XANES) spectroscopy is another powerful technique used to analyze this compound films. researchgate.netdntb.gov.uaresearchgate.net XANES provides detailed information on the electronic, structural, and magnetic properties of materials, including the oxidation state and local geometry around the absorbing atom. xrayabsorption.org For this compound, XANES studies have been utilized to investigate structural changes in evaporated films, such as those induced by mechanical rubbing. researchgate.netdntb.gov.ua This technique enables researchers to analyze the molecular structure and interactions within the PFT films, contributing to a better understanding of their properties and potential applications. dntb.gov.ua XANES can also provide insights into molecular orientation within the films. researchgate.net

Thermal Analysis for Phase Transition Studies of this compound

Thermal analysis techniques are indispensable for characterizing the phase transitions of this compound, providing critical data on its thermal behavior and stability.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used analytical tool for characterizing thermal transitions such as melting, crystallization, and mesomorphic transitions, along with determining the corresponding enthalpy and entropy changes researchgate.net. For this compound, DSC studies have revealed its phase behavior in binary systems.

A notable finding is the eutectic phase behavior observed in the binary system of this compound (C₂₄F₅₀) and perfluorotetradecane (B1305932) (C₁₄F₃₀) kpi.ua. DSC thermograms of mixtures with varying C₂₄F₅₀ content clearly show a eutectic melting transition occurring at a constant temperature of 104 °C kpi.ua. This eutectic transition is characterized by a decreasing melting enthalpy as the this compound content increases in the mixture kpi.ua. Concurrently, X-ray data for this system also support the presence of eutectic phase behavior kpi.ua.

In typical DSC experiments, samples of approximately 8 mg are heated at a rate of 10 °C/min under a nitrogen atmosphere kpi.ua. The melting temperatures of pure components and eutectics are identified from the peak maxima of the endothermic transitions in the DSC thermograms kpi.ua. DSC is also capable of measuring heat capacity and glass transition temperatures, providing a comprehensive thermal profile of the material researchgate.net.

Table 1: Thermal Transition Data for this compound and its Binary System

| Property/System | Value | Reference |

| Melting Point of Pure this compound | 188-190 °C | lookchem.com |

| Eutectic Melting Temperature (C₁₄F₃₀/C₂₄F₅₀) | 104 °C | kpi.ua |

| Heating Rate (DSC) | 10 °C/min (under N₂) | kpi.ua |

| Sample Size (DSC) | ~8 mg | kpi.ua |

Computational and Theoretical Modeling of Perfluorotetracosane

Electronic Structure Investigations

Electronic structure investigations aim to understand the distribution of electrons within a molecule, which dictates its chemical and physical properties. For perfluoroalkanes, these investigations often employ ab initio and Density Functional Theory (DFT) methods.

Ab initio methods, meaning "from first principles," derive their calculations directly from quantum mechanics, using only fundamental physical constants and the atomic numbers of the constituent atoms as input fu-berlin.de. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock approaches (e.g., Coupled Cluster theory), aim to solve the electronic Schrödinger equation fu-berlin.de. For smaller perfluoroalkanes, ab initio quantum chemistry investigations have revealed insights into conformational energetics, indicating that relative energies of conformers (e.g., gauche and ortho relative to anti) can be largely independent of molecular weight for shorter chains (C4F10–C6F14) chemspider.com. However, the computational cost of ab initio methods scales unfavorably with system size, making high-level calculations for a molecule as large as Perfluorotetracosane (C24F50) extremely demanding rsc.org. Advances in local correlation methods have made high-level calculations feasible for larger systems, but the exact solution of the Schrödinger equation for such large molecules remains a significant challenge rsc.org.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density researchgate.net. DFT is often considered an ab initio method in the context of computational materials science, as it allows for the prediction of material behavior based on quantum mechanical considerations without requiring higher-order empirical parameters epfl.ch. DFT methods are computationally less demanding than many post-Hartree-Fock ab initio methods, making them applicable to larger systems, including molecules with around 100 atoms rsc.org.

For linear-chain perfluoroalkanes (n-CnH2n+2, n = 2–8), DFT methods have been employed to predict electron affinities, vertical electron affinities, and vertical detachment energies acs.orgresearchgate.net. Studies have shown that the adiabatic electron affinities of linear-chain perfluoroalkanes (from n=3 to n=8) are appreciable and generally increase with increasing chain length up to n=7, then slightly decrease at n=8 acs.org. This suggests that longer perfluorinated carbons (C > 2) can form stable anions, with larger electron affinities for longer carbon chains researchgate.net. Quantum chemical calculations have also supported experimental observations regarding the electronic structure of perfluoroalkanes, including the "perfluoro effect" which influences molecular orbitals and intermolecular interactions fu-berlin.decdnsciencepub.com.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems by integrating classical equations of motion for a system of particles nih.gov. MD simulations are particularly useful for exploring conformational flexibility, structural properties, and interactions in various phases and media for large molecules like this compound.

A critical component of MD simulations is the force field, which is a set of equations and parameters describing the potential energy of a system based on atomic positions mdpi.comulisboa.pt. Force fields account for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces) ulisboa.pt. The accuracy of MD simulations heavily relies on the quality and validation of these force fields nih.govnih.gov.

For perfluoroalkanes and poly(tetrafluoroethylene) (PTFE), specific force fields have been developed. These force fields often derive their parameters from a combination of classical laboratory experimental data and quantum mechanical calculations chemspider.commdpi.com. For instance, one approach involves using dispersion-corrected DFT (e.g., Austin–Frisch–Petersson functional with dispersion) to obtain quantum mechanical reference data for conformational energetics chemspider.com. Parameters for bonds, angles, and dihedrals are then fitted to this quantum mechanical data, and van der Waals parameters are optimized using molecular dynamics simulations in the condensed phase chemspider.com. United-atom potential models have also been used for n-perfluoroalkane chains (7–29 segments) to study chain conformation and internal structure acs.org.

MD simulations have been applied to study the behavior of long-chain perfluoroalkanes in different environments. For example, this compound (n-C24F50) has been used as a solvent in experimental studies to characterize high molecular weight fractions of PTFE using laser light scattering researchgate.net. While direct MD simulations of this compound's interactions in various media are not extensively detailed in the provided search results, the methodology is well-established for similar long-chain perfluoroalkyl substances (PFAS).

MD simulations have been used to study the self-assembly of perfluoroalkylalkanes (PFAAs) in hydro- and fluorocarbon solvents, investigating their interfacial behavior ulisboa.pt. Studies have also explored the dynamics of PFAS at interfaces in porous media, utilizing force fields like OPLS-AA for PFAS molecules and SPC/E for water molecules nih.gov. These simulations mimic molecular interactions at a very small scale, providing insights into adsorption, interfacial structure, and dynamics nih.gov. For long-chain PFAS compounds, MD simulations have indicated that their enhanced hydrophobic characteristics facilitate adsorption at interfaces, influencing degradation mechanisms mdpi.com.

Quantum Chemical Calculations for Intermolecular Interactions

Quantum chemical calculations are crucial for understanding the nature and strength of intermolecular interactions, which govern the macroscopic properties of substances. These interactions include hydrogen bonding, van der Waals forces (dispersion, induction, and orientation), and electrostatic interactions rsc.orgresearchgate.net.

For perfluoroalkanes, quantum chemical studies have provided significant insights into their intermolecular forces. It has been found that perfluoroalkanes generally have weaker inter- and intramolecular forces compared to their alkane counterparts, which contributes to their relatively low boiling points and surface tensions ethz.ch. A comprehensive computational study demonstrated that perfluoroalkanes possess a higher intrinsic ability for dispersive interactions than alkanes with the same carbon chain length, with dispersion in perfluoroalkane dimers primarily originating from fluorine-fluorine interactions rsc.orgethz.ch.

However, the preferred geometries of perfluoroalkanes become increasingly unsuitable for strong intermolecular interactions as the carbon chain length increases, leading to interaction energies weaker than might be expected from shorter analogues ethz.ch. This is attributed to the ground-state geometries of perfluoroalkanes being less ideal for interaction, and their rigidity making deformation unfavorable ethz.ch. For instance, dispersion-corrected DFT calculations comparing n-perfluoroalkanes with n-alkanes interacting with circumcoronene (B1264081) (as a model for graphite (B72142) adsorption) showed that perfluoroalkane interactions were significantly weaker due to larger steric repulsion and reduced dispersion interactions at equilibrium distances rsc.orgrsc.orgresearchgate.net.

Quantum chemical calculations, often employing DFT with dispersion corrections, are used to analyze various types of noncovalent interactions, including hydrogen bonds, and to characterize interaction strengths through methods like Molecular Electrostatic Potential (MESP) surface analysis, Natural Bond Orbital (NBO) analysis, and Quantum Theory of Atoms-in-Molecules (QTAIM) analysis researchgate.net. These methods allow for a detailed understanding of electron redistribution and the nature of bonding in intermolecular complexes rsc.orgresearchgate.net.

Predictive Modeling of Material Properties

Predictive modeling of material properties for compounds like this compound often employs quantum mechanical methods such as Density Functional Theory (DFT) and classical simulation techniques like Molecular Dynamics (MD) simulations. These approaches enable the calculation of various properties from first principles or through empirical force fields. wikipedia.orgencyclopedia.pubaps.org

Density Functional Theory (DFT) DFT is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems, including molecules and condensed phases. wikipedia.org It determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org While traditionally applied at zero temperature, DFT has been formally generalized to finite temperatures and is widely used for predicting structural, electronic, elastic, and optical properties of materials. aps.orgmdpi.comnih.gov For this compound, DFT can be utilized to study its electronic structure and related properties, especially as an oligomer of poly(tetrafluoroethylene) (PTFE). researchgate.net

Molecular Dynamics (MD) Simulations Molecular Dynamics (MD) is a simulation technique that provides insights into the structural, dynamical, and thermodynamical properties of molecular systems by simulating the movement of atoms and molecules over time. encyclopedia.pub For perfluoroalkanes, MD simulations have been used to predict various properties by employing molecular force fields. researchgate.netresearchgate.net These force fields are typically parameterized based on smaller molecules or oligomers, and their transferability to longer chains like this compound is tested. researchgate.net

For instance, studies on perfluoroalkanes (ranging from C₄F₁₀ to C₂₀F₄₂) using developed force fields in MD simulations have yielded predicted densities within 2% of experimental values, enthalpies of vaporization within 10% of experimental data, and viscosities within 25% of experimental values. researchgate.net The static structure factor for C₉F₂₀ from MD simulations has shown excellent agreement with experimental X-ray measurements. researchgate.net While specific detailed research findings and data tables for this compound (C₂₄F₅₀) itself are less commonly found in general searches compared to shorter perfluoroalkanes or PTFE, the methodologies applied to similar fluorinated compounds are directly relevant.

Predicted Properties and Research Findings Computational models aim to predict a range of material properties, which can include:

Thermodynamic Properties : Such as density, enthalpy of vaporization, and phase behavior (e.g., melting temperature). researchgate.netresearchgate.netrsc.org For example, MD simulations have successfully reproduced crystalline and rotator phases, as well as predicted melting temperatures and heats of fusion for n-alkanes, and similar principles apply to perfluoroalkanes. rsc.org

Structural Properties : Including molecular morphology, chain tilt angles, and cell anisotropy in condensed phases. rsc.org

Transport Properties : Such as viscosity and diffusivity. researchgate.net

Electronic and Optical Properties : DFT can predict band gaps, refractive indices, absorption coefficients, and reflectivity, which are crucial for optoelectronic applications. longdom.orgmdpi.comnih.gov The electronic structure of this compound, as an oligomer of PTFE, has been a subject of theoretical investigation, including its intramolecular energy band dispersion. researchgate.net

Illustrative Data (Conceptual Table) While specific predicted data for this compound (C₂₄F₅₀) are not extensively detailed in the provided search results, the following table illustrates the types of data that computational models can predict for perfluoroalkanes, based on the findings for similar compounds. This table is conceptual and represents the kind of detailed research findings that would be generated from specific computational studies on this compound.

Table 1: Predicted Material Properties of Perfluoroalkanes (Illustrative)

| Property | Computational Method | Predicted Value (Example Range) | Experimental Deviation (Example) | Reference Compound (Example) |

| Density | MD Simulation | ~1.9 - 2.0 g/cm³ | Within 2% | C₄F₁₀ to C₂₀F₄₂ researchgate.net |

| Enthalpy of Vaporization | MD Simulation | ~30-50 kJ/mol | Within 10% | C₄F₁₀ to C₂₀F₄₂ researchgate.net |

| Viscosity | MD Simulation | Varies with chain length | Within 25% | C₄F₁₀ to C₂₀F₄₂ researchgate.net |

| Melting Temperature | MD Simulation | ~188-190 °C (for C₂₄F₅₀) | Good agreement | Octacosane (C₂₈H₅₈) rsc.org |

| Static Structure Factor | MD Simulation | (Data dependent) | Excellent agreement | C₉F₂₀ researchgate.net |

| Electronic Band Gap | DFT | (Material dependent) | (N/A for C₂₄F₅₀ as a bulk) | General Fluorinated Compounds mdpi.com |

| Collision Cross Section (CCS) | Computational (CCSbase) | 274.3 Ų ([M]+, [M]-) | (Predicted) | This compound (C₂₄F₅₀) uni.lu |

Computational modeling, including DFT and MD simulations, plays a vital role in understanding and predicting the complex behavior and properties of this compound and other perfluorinated compounds, contributing significantly to materials science and engineering. longdom.orgnumberanalytics.comstarfishmedical.com

Advanced Applications of Perfluorotetracosane in Scientific Disciplines

Perfluorotetracosane as a Specialized Solvent in Polymer Science

The insolubility of high molecular weight perfluorinated polymers, such as poly(tetrafluoroethylene) (PTFE), in common solvents has historically presented significant challenges for their characterization. This compound has emerged as a crucial specialized solvent, enabling the study of these otherwise intractable materials at elevated temperatures researchgate.netacs.orggoogle.comoptica.org.

Characterization of High Molecular Weight Polymers (e.g., Poly(tetrafluoroethylene))

This compound (n-C₂₄F₅₀) is utilized as a solvent for the characterization of high molecular weight fractions of poly(tetrafluoroethylene) (PTFE) lookchem.comresearchgate.netacs.orggoogle.comoptica.orglookchem.comacs.orgresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netdntb.gov.ua. This application is particularly notable given that PTFE is known for its extreme chemical inertness and insolubility in most solvents researchgate.netacs.orggoogle.comoptica.org. Researchers have successfully dissolved PTFE in this compound at high temperatures, typically around 325°C or 340°C, to conduct detailed analyses using techniques such as laser light scattering researchgate.netacs.orgoptica.orgacs.orgresearchgate.net.

For instance, studies have determined the weight-average molecular weight (M_w) of PTFE fractions in this compound. One notable finding reported an M_w of (2.6 ± 0.4) × 10⁵ g/mol for a lower molecular weight fraction of PTFE when dissolved in n-C₂₄F₅₀ at 325°C researchgate.netacs.org. This result showed reasonable agreement with earlier determinations using oligomers of poly(chlorotrifluoroethylene) as a solvent at 340°C researchgate.netacs.org.

Investigation of Polymer Solution Properties

Beyond molecular weight determination, this compound facilitates the investigation of various solution properties of high molecular weight polymers like PTFE. Static properties, such as the z-average radius of gyration (R_g) and the second virial coefficient (A₂), have been determined acs.orgoptica.org. For PTFE samples, R_g values of 20 ± 5 nm for lower molecular weight fractions and 59 ± 8 nm for higher molecular weight fractions have been reported in n-C₂₄F₅₀ at 325°C acs.org. The corresponding second virial coefficients (A₂) were found to be (1.9 ± 0.4) × 10⁻⁵ mol·mL/g² and (1.0 ± 0.2) × 10⁻⁵ mol·mL/g² for the low and high molecular weight samples, respectively acs.org.

Dynamic properties, including the z-average translational diffusion coefficient extrapolated to infinite dilution (D₀°) and the diffusion second virial coefficient (k_D), have also been characterized acs.orgoptica.org. For low molecular weight PTFE in n-C₂₄F₅₀ at 325°C, D₀° was determined to be 3.66 × 10⁻⁷ cm²/s, and k_D was -35.2 mL/g. For higher molecular weight PTFE, these values were 1.21 × 10⁻⁷ cm²/s and -130 mL/g, respectively acs.org. These studies have allowed for the establishment of scaling relations between molecular weight and translational diffusion coefficient, providing deeper insights into the conformational behavior of PTFE chains in solution acs.orgoptica.orgresearchgate.net. Despite its utility, this compound, along with poly(chlorotrifluoroethylene) oligomers, is considered a "marginal" solvent for PTFE, indicating the challenging nature of dissolving this polymer optica.org.

Table 1: Polymer Characterization and Solution Properties of PTFE in this compound at 325°C

| Property | Low Molecular Weight PTFE (2.6 x 10⁵ g/mol ) acs.org | High Molecular Weight PTFE (2.1 x 10⁶ g/mol ) acs.org |

| Weight-average Molecular Weight (M_w) | (2.6 ± 0.4) × 10⁵ g/mol researchgate.netacs.org | (2.1 ± 0.3) × 10⁶ g/mol acs.org |

| Radius of Gyration (R_g) | 20 ± 5 nm acs.org | 59 ± 8 nm acs.org |

| Second Virial Coefficient (A₂) | (1.9 ± 0.4) × 10⁻⁵ mol·mL/g² acs.org | (1.0 ± 0.2) × 10⁻⁵ mol·mL/g² acs.org |

| Translational Diffusion Coefficient (D₀°) | 3.66 × 10⁻⁷ cm²/s acs.org | 1.21 × 10⁻⁷ cm²/s acs.org |

| Diffusion Second Virial Coefficient (k_D) | -35.2 mL/g acs.org | -130 mL/g acs.org |

Role in Materials Science and Engineering

This compound's unique properties, including its high thermal stability and low surface tension, make it relevant in the field of materials science and engineering, particularly in the context of thin film fabrication and surface modification lookchem.com.

Fabrication of Ultrathin Films via Organic Molecular Beam Deposition

Organic Molecular Beam Deposition (OMBD) is a sophisticated technique employed for the growth of ultrathin organic films in ultra-high vacuum environments acs.orgnih.govuni-tuebingen.dersc.orguni-marburg.de. This method involves the sublimation of highly purified organic source materials, which then condense onto a substrate to form precisely controlled layers acs.orguni-marburg.de. While OMBD is widely used for various organic semiconductors, this compound, as a linear perfluorinated alkane, can also be utilized to form evaporated films lookchem.com. The ability to form such films is crucial for applications requiring highly controlled molecular arrangements and interfaces. OMBD offers advantages such as precise control over layer thickness, high material purity, and the ability to perform in situ structural diagnostics, which are beneficial for understanding fundamental properties of ultrathin organic film systems acs.orguni-tuebingen.deuni-marburg.de.

Control of Molecular Orientation in Fluorocarbon Thin Films

The molecular orientation within fluorocarbon thin films significantly influences their macroscopic properties, such as wetting behavior, barrier quality, and tribology aip.org. This compound, as a linear perfluorinated oligomer, has been a subject of study regarding its film morphology and structural changes. For instance, X-ray Absorption Near Edge Structure (XANES) spectroscopy has been employed to investigate structural changes in evaporated this compound films induced by mechanical rubbing lookchem.com. Such studies provide insights into how external forces can alter the molecular arrangement within these films. Furthermore, the morphology-dependent anomalous frequency shifts of infrared absorption bands have been observed in this compound, similar to poly(tetrafluoroethylene) and other linear perfluorinated eicosane (B133393) oligomers, indicating specific molecular packing and conformational behaviors acs.org. Techniques like angle-dependent X-ray photoelectron spectroscopy (XPS), static time-of-flight secondary ion mass spectrometry (ToF-SIMS), and near edge X-ray absorption fine structure (NEXAFS) are generally used to determine the molecular orientation and ordering of surface species in fluorocarbon films, with factors like chain length affecting these characteristics aip.org.

Application in Fluorinated Coatings Requiring Low Surface Energy and Chemical Robustness

Fluorinated materials are highly sought after for applications demanding low surface energy, low adhesion, and exceptional chemical robustness researchgate.netresearchgate.netmdpi.comprostech.vncmu.edumdpi.com. These properties stem from the strong carbon-fluorine bond and the unique electronic structure of fluorinated compounds researchgate.netresearchgate.net. This compound itself exhibits properties such as low surface tension and chemical inertness lookchem.com. These inherent characteristics make it suitable for roles that contribute to the performance of fluorinated coatings. While this compound may not always be a primary polymer component in bulk coatings, its properties align with the requirements for enhancing surface characteristics. It is noted for its suitability as a lubricant or surfactant in various chemical processes, where its low surface tension can improve efficiency and performance lookchem.com. Additionally, its excellent dielectric properties and thermal stability lead to its employment in the electronics industry as an insulating material for high-temperature applications and as a component in electronic device manufacturing lookchem.com. These applications underscore its utility in environments where chemical resilience and low surface interactions are paramount.

Contributions to the Electronics Industry

This compound plays a significant role in the electronics industry, primarily due to its exceptional dielectric properties and thermal stability. These characteristics enable its use in demanding applications where conventional materials may fail lookchem.com.

High-Temperature Insulating Materials Development

This compound is employed in the development of high-temperature insulating materials, crucial for the reliable operation of electronic components in elevated thermal environments. Its excellent dielectric properties and thermal stability make it suitable for applications requiring robust electrical insulation at high temperatures lookchem.comz2data.com. This compound, like other fluoropolymers, contributes to insulation systems designed to withstand extreme conditions, such as those found in power transformers, allowing for higher winding temperatures and more compact designs lookchem.comdupont.co.uk. The ability of perfluorinated compounds to protect electronic parts, including wires and electronic boards, from environmental contamination and corrosion underscores their value in ensuring the longevity and performance of electronic systems google.com.

Components in Electronic Device Manufacturing

This compound is utilized as a component in the manufacturing of various electronic devices. Its properties, such as chemical inertness, thermal stability, and low surface tension, are particularly beneficial in several key areas of electronic production z2data.com.

Semiconductor Manufacturing : PFT is used in semiconductor manufacturing processes, including photolithography and as a component in equipment z2data.comsiliconexpert.com. High-purity perfluoroalkoxy (PFA) tubing, related to perfluorinated compounds, is essential for safely delivering harsh chemicals like hydrogen fluoride (B91410) or hydrogen peroxide, providing an impurity-free environment due to its resistance to corrosive surfactants z2data.comtoxicdocs.org.

Printed Circuit Boards (PCBs) : Perfluorinated compounds are incorporated into PCB laminate materials and are used as flame-retardants to enhance fire safety z2data.comcadence.com. They can also serve as soldering agents in printed circuit board assembly z2data.com.

Wires and Cables : Fluoropolymers, a class to which PFT belongs, are found in insulated cables, offering resistance to high temperatures, corrosion, and water, while also being flame-retardant and flexible siliconexpert.com. Perfluorinated coatings, such as polyvinylidene fluoride (PVDF), are applied to cables to prevent electrical arcing z2data.com.

Other Components : PFT and related perfluorinated compounds are found in various other electronic components, including capacitors, particularly tantalum capacitors, and are used as lubricants in computer hard drives to reduce friction between moving parts z2data.comgoogle.comgetenviropass.com. They are also used in radiation-curable coatings for glass, metal, and plastic parts in devices like smartphones and tablets, providing scratch and corrosion resistance chemsec.org.

Functions in Chemical Processes

This compound's unique chemical and physical attributes extend its utility to various chemical processes, where it serves critical functions as a lubricant and surfactant, and enhances efficiency through its remarkable chemical inertness.

Utilization as Lubricants and Surfactants

This compound's low surface tension and chemical inertness make it an effective lubricant and surfactant in diverse chemical applications lookchem.com. As a lubricant, it helps reduce friction and wear between interacting surfaces, contributing to improved mechanical efficiencies and extended lifetimes of equipment mst.dk. In the context of surfactants, PFT can alter the surface tension between liquids, making it valuable in processes such as emulsion polymerization nih.govgoogle.com. For instance, this compound has been utilized as a solvent for characterizing high molecular weight fractions of poly(tetrafluoroethylene) (PTFE) through laser light scattering, demonstrating its role in facilitating the study of other fluoropolymers lookchem.comlookchem.com.

Enhancement of Process Efficiency through Chemical Inertness

The chemical inertness of this compound is a key property that contributes to the enhancement of process efficiency in chemical industries lookchem.comz2data.com. Its high resistance to chemical reactions and degradation ensures stability in harsh chemical environments, preventing unwanted interactions with process chemicals z2data.com. This attribute is particularly valuable in applications where corrosive chemicals are used, as PFT can form protective coatings or be incorporated into components that resist chemical attack, thereby extending the lifespan of equipment and maintaining process integrity google.comoup.com. The stability provided by its inertness minimizes downtime for maintenance and repair, leading to more consistent and efficient operations promat.com.

Physical and Chemical Properties of this compound

The following table summarizes key physical and chemical properties of this compound, highlighting the characteristics that contribute to its advanced applications.

| Property | Value | Source |

| Molecular Formula | C₂₄F₅₀ | lookchem.comnih.govalfa-chemistry.comuni.lu |

| Molecular Weight | 1238.18 g/mol | lookchem.comalfa-chemistry.comsigmaaldrich.com |

| CAS Number | 1766-41-2 | lookchem.comnih.govalfa-chemistry.comsigmaaldrich.com |

| Melting Point | 188-190 °C | lookchem.comlookchem.comsigmaaldrich.com |

| Boiling Point | 379.1 °C at 760 mmHg | lookchem.comlookchem.com |

| Density | 1.773 g/cm³ | lookchem.comlookchem.com |

| Vapor Pressure | 1.31E-05 mmHg at 25°C | lookchem.comlookchem.com |

| Refractive Index | 1.275 | lookchem.comlookchem.com |

Environmental Research and Pathways of Perfluorotetracosane in the Environment

Environmental Occurrence and Distribution Studies

The compound's known applications are primarily in specialized industrial and research contexts. For instance, Perfluorotetracosane has been utilized as a solvent for characterizing high molecular weight polytetrafluoroethylene (PTFE) researchgate.net. It has also been mentioned in the context of thermal evaporation of waxes for coatings and in studies related to the properties of fluorinated polymers researchgate.nettechnion.ac.il. The absence of widespread detection data may suggest that either its environmental release is minimal, or current analytical methods are not routinely targeting or sensitive enough for this specific very long-chain perfluorinated alkane in environmental matrices.

Degradation Pathways and Environmental Persistence

This compound, as a fully fluorinated alkane, possesses an exceptionally stable chemical structure due to the strong carbon-fluorine bonds service.gov.ukresearchgate.net. This inherent stability renders it highly resistant to degradation under typical environmental conditions.

The strong carbon-fluorine bond in perfluorinated compounds like this compound makes them highly resistant to biodegradation service.gov.ukresearchgate.netmicrobe.commdpi.comnih.govnih.gov. Microorganisms typically struggle to break these bonds, which are among the strongest covalent bonds in organic chemistry (approximately 108–120 kcal/mole) service.gov.uk. While some studies have explored the microbial degradation of polyfluorinated compounds (which contain carbon-hydrogen bonds that can be vulnerable to microbial attack) or short-chain monofluorinated alkanes, fully perfluorinated alkanes are generally considered recalcitrant to biological processes microbe.commdpi.comnih.govresearchgate.net.

Research on microbial degradation of PFAS has shown that the likelihood of biotransformation is higher under aerobic conditions, with defined or axenic cultures, and when compounds have fewer fluorine atoms acs.org. However, even for more commonly studied PFAS like PFOA and PFOS, complete defluorination by microorganisms has not yet been achieved, and many studies report high resistance to microbial degradation microbe.commdpi.comnih.gov. For a very long-chain perfluorinated alkane such as this compound, the complete fluorination and extended chain length are expected to contribute to an even greater resistance to microbial attack, making bioremediation a significant challenge mdpi.com.

Perfluorinated substances, including this compound, exhibit remarkable resistance to chemical degradation by acids, bases, oxidants, and reductants, as well as to photolytic processes service.gov.ukresearchgate.netnih.gov. This inertness is a direct consequence of the robust carbon-fluorine bonds and the high density of electron-rich, repellent fluorine atoms that shield the carbon backbone service.gov.uk.

Thermal degradation of perfluorinated compounds typically requires very high temperatures to break the stable C-F bonds nih.govnih.gov. For instance, studies on the thermal decomposition of perfluorocarboxylic acids (PFCAs) indicate that degradation occurs through mechanisms involving HF elimination and sequential cleavage of carbon-carbon bonds, leading to shorter fluorinated chains and ultimately mineralization products such as HF, CO, and CO2, especially in the presence of water vapor nih.govrsc.org. However, such processes often occur at temperatures exceeding 500-600 °C, conditions not typically found in natural environments nih.govnih.gov. The thermal stability of this compound is expected to be very high, consistent with other long-chain perfluorinated compounds.

Environmental Transport and Mobility Assessments

The environmental transport and mobility of this compound are governed by its physicochemical properties, particularly its high molecular weight, extreme hydrophobicity, and low volatility. While specific studies on the transport of this compound are not available, general principles for very long-chain perfluorinated alkanes can be inferred.

Perfluorinated compounds can be transported over long distances through various environmental media, including the atmosphere and oceans pops.intnih.goverwiki.netacs.orgepa.govresearchgate.net. However, the primary mechanisms controlling their transport are influenced by their individual characteristics erwiki.net. For compounds like this compound, with its very long perfluorinated chain, low vapor pressure and extremely low water solubility would limit its gas-phase atmospheric transport and mobility in aqueous phases erwiki.netresearchgate.net. Instead, it would likely exhibit strong partitioning to solid phases, such as soil, sediment, and particulate matter in water and air researchgate.netitrcweb.org. This strong sorption to solids would significantly retard its migration in groundwater and promote its accumulation in sediments and soils itrcweb.org.

While other PFAS, particularly PFCAs and PFSAs, can be transported in dissolved phases in water or as aerosols in the atmosphere, the behavior of a perfluorinated alkane like C24F50 is expected to be dominated by its affinity for non-aqueous phases erwiki.netresearchgate.net. Its potential for long-range transport would likely be limited unless associated with fine particulate matter or through specific industrial emissions nih.goverwiki.net.

Life Cycle Assessment and Environmental Footprint Methodologies

Life Cycle Assessment (LCA) and environmental footprint methodologies are systematic approaches used to evaluate the environmental impacts associated with a product, process, or service throughout its life cycle europa.eu. For perfluorinated compounds, these methodologies aim to quantify impacts from raw material extraction, manufacturing, use, and disposal europa.eueib.org.

While general frameworks for assessing the environmental footprint of perfluorinated compounds exist, focusing on categories such as climate change (due to their potential as greenhouse gases), ozone depletion, and ecotoxicity, specific LCA data for this compound are not detailed in the available literature europa.eueib.org. The high stability and persistence of perfluorinated compounds, including this compound, are key factors considered in their environmental footprint assessments, as they imply long-term environmental presence and potential for accumulation researchgate.netmdpi.com. Methodologies like the EU Environmental Footprint provide a harmonized approach to assess the life cycle impacts of products, including those containing fluorinated substances europa.eu. However, the application of such detailed assessments to individual, highly specialized compounds like this compound would typically depend on their production volume and widespread use, which appears limited for this specific chemical alfa-chemistry.comnih.govuni.lusigmaaldrich.com.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24F50 | alfa-chemistry.comnih.gov |

| Molecular Weight | 1238.2 g/mol | alfa-chemistry.comnih.gov |

| PubChem CID | 2776369 | alfa-chemistry.comnih.gov |

| CAS Number | 1766-41-2 | alfa-chemistry.comsigmaaldrich.com |

| Melting Point | 188-190 °C | sigmaaldrich.com |

| Environmental Stability | High (due to C-F bond strength) | service.gov.ukresearchgate.net |

| Biodegradation Potential | Very Low (recalcitrant) | microbe.commdpi.comnih.gov |

Table 2: General Environmental Behavior of Perfluorinated Compounds (PFAS)

| Environmental Compartment | General Behavior of PFAS (including long-chain) | Relevance to this compound (C24F50) | Source |

| Water | Low water solubility for long-chains; can partition to interfaces. | Expected very low water solubility; strong partitioning to sediment/particulates. | erwiki.netresearchgate.net |

| Soil/Sediment | Strong sorption, leading to accumulation and reduced mobility. | Expected strong sorption due to hydrophobicity and large molecular size. | researchgate.netitrcweb.org |

| Air | Low vapor pressure for long-chains; volatile precursors can transform. | Expected very low volatility, limiting gas-phase transport; potential for transport via particulates. | erwiki.netresearchgate.net |

| Biota | Bioaccumulation and biomagnification observed for some long-chain PFCAs/PFSAs. | Potential for bioaccumulation due to persistence and hydrophobicity, though direct data for C24F50 is absent. | acs.orgtandfonline.comnih.goverwiki.net |

| Degradation | Highly resistant to chemical, thermal, and biological degradation. | Extremely high persistence due to fully fluorinated alkane structure. | service.gov.uknih.govresearchgate.netmicrobe.commdpi.comnih.gov |

Future Perspectives and Emerging Research Avenues

Integration of Multi-Modal Characterization Techniques

The comprehensive understanding of Perfluorotetracosane's properties and behavior necessitates the integration of multi-modal characterization techniques. Advanced analytical methods are crucial for elucidating the intricate structures, morphologies, and chemical states of perfluorinated compounds. Techniques such as electron microscopy (e.g., Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)), various spectroscopic methods (e.g., X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR)), and scattering techniques (e.g., X-ray Diffraction (XRD) and Dynamic Light Scattering (DLS)) are vital ucd.iemdpi.comresearchgate.netuio.no.

For this compound specifically, studies have utilized infrared absorption to investigate morphology-dependent frequency shifts, highlighting the utility of spectroscopic approaches in understanding its physical characteristics acs.org. The complex chemistry of per- and polyfluoroalkyl substances (PFAS), a broader class to which this compound belongs, often involves structural isomers and homologues, making detailed characterization essential for accurate analysis researchgate.net. Future research will likely see a synergistic application of these techniques to provide a more holistic view of this compound's interactions in various matrices and its behavior in novel material systems.

Advances in Computational Predictions and Experimental Validation

Computational chemistry and theoretical modeling play an increasingly pivotal role in predicting the properties and behaviors of chemical compounds, including this compound. These computational approaches can offer insights into reaction pathways, active sites, and kinetic behaviors, thereby guiding experimental design and optimization mdpi.comnih.gov.

For perfluorinated alkanes, computational examinations have been conducted to understand helical conformations, which are critical for predicting their interactions and self-assembly behaviors acs.org. Density Functional Theory (DFT) calculations have been employed to study defluorination mechanisms in PFAS, revealing insights into their degradation pathways esaknowledgebase.com. The integration of advanced computational models with experimental validation will be key to accelerating the discovery and development of new applications for this compound, allowing for the prediction of its behavior under diverse conditions and the design of materials with tailored properties. This combined approach reduces the need for extensive empirical experimentation, making research more efficient and cost-effective.

Novel Applications in Nanoscience and Advanced Manufacturing

This compound, as a long-chain perfluorinated alkane, holds potential for novel applications in nanoscience and advanced manufacturing, particularly given the unique properties associated with highly fluorinated materials. Its inertness, thermal stability, and low surface energy, characteristic of fluoropolymers and perfluorinated compounds, make it a candidate for specialized material formulations toxicdocs.org.

In nanoscience, this compound has been explored in the context of ultrathin organic films grown via techniques like organic molecular beam deposition acs.org. Its behavior on substrates, such as polytetrafluoroethylene (PTFE), has been observed to influence film morphology and ordering, suggesting its utility in creating ordered nanostructures or specialized coatings acs.org. The broader field of advanced manufacturing, which encompasses technologies like additive manufacturing, leverages innovative materials to produce customized products with enhanced features elkem.comepromis.com. While specific applications of this compound in additive manufacturing are not widely documented, its properties could make it suitable for developing advanced functional materials, such as specialized lubricants, hydrophobic surfaces, or components requiring extreme chemical resistance, within these emerging manufacturing paradigms. The development of new molecules for innovative products is a key area of research and development in chemical industries echemi.com.

Addressing Environmental Considerations in Research and Development

Given that this compound is a perfluorinated alkane, it falls under the broader class of per- and polyfluoroalkyl substances (PFAS), which are recognized for their environmental persistence due to the robust carbon-fluorine bond esaknowledgebase.com. Future research and development efforts must inherently address the environmental considerations associated with this compound.

Key areas of focus include understanding its environmental distribution, fate, and potential for bioaccumulation researchgate.netpublish.csiro.au. Although this compound is a straight-chain alkane, long-chain perfluorocarboxylic acids (PFCAs), which are related by structure and often co-exist or are formed from precursors, have been identified as persistent, bioaccumulative, and toxic service.gov.uk. Research is needed to investigate the dynamics and environmental transformation pathways of perfluorinated alkanes and their potential precursors in various environmental compartments, such as wastewater treatment plants and landfills binational.net. Furthermore, the development of new assessment criteria for persistent, mobile, and toxic (PMT) substances, as proposed under regulations like REACH, will directly influence the research and development landscape for long-chain perfluorinated compounds, including this compound esaknowledgebase.com. Environmental research and development also extends to assessing ecological risks and developing strategies for risk management, particularly at sites impacted by PFAS serdp-estcp.mil. Future research aims to develop more sustainable synthesis routes and explore degradation mechanisms to mitigate environmental impact.

Q & A

Q. How can researchers align this compound studies with evolving PFAS regulatory guidelines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.